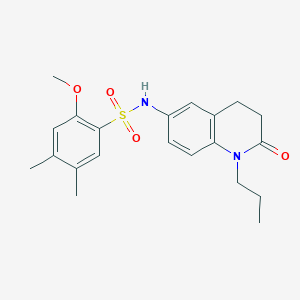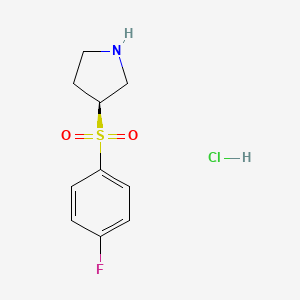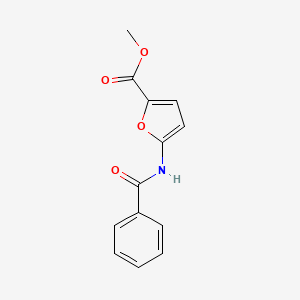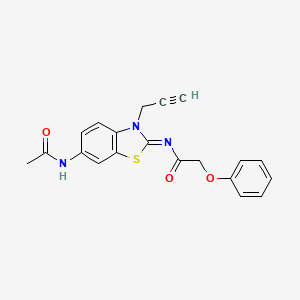![molecular formula C24H20N2O5 B2658213 ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamido)benzoate CAS No. 442557-53-1](/img/structure/B2658213.png)
ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamido)benzoate” is a derivative of benzo[de]isoquinoline-1,3-dione . Benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes are known to be strong acceptors . They have been synthesized with different end groups and have high electron affinity values .
Synthesis Analysis
While the specific synthesis of “this compound” is not available, related compounds have been synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry
The compound and its derivatives have been synthesized and evaluated for their potential in various medicinal chemistry applications. For instance, new derivatives have been synthesized for their antibacterial and antifungal activities, showing promising results against several strains of bacteria and fungi. These studies underline the compound's relevance in the development of new antimicrobial agents (Desai, Shihora, & Moradia, 2007). Similarly, the synthesis of novel hexahydroquinoline derivatives containing the benzofuran moiety has been explored, with some derivatives displaying significant cytotoxic effects against human hepatocellular carcinoma cell lines, highlighting the compound's potential in cancer therapy (Mohi El-Deen, Anwar, & Hasabelnaby, 2016).
Biological Potentials and Molecular Docking
Research on new quinazoline and quinazoline-4-one derivatives has demonstrated their biological potentials, including antioxidant, antiulcer, and anti-inflammatory activities. These findings are supported by molecular docking studies, suggesting that these compounds could have therapeutic applications in managing oxidative stress and inflammation (Borik & Hussein, 2021).
Advanced Materials and Photophysics
The compound's derivatives have also been explored in the context of advanced materials. For example, acrylated naphthalimide one-component visible light initiators based on the compound have been synthesized, showcasing their efficacy in photopolymerization and potential applications in materials science (Yang et al., 2018).
Analytical Applications
Furthermore, the compound's derivatives have been studied for their analytical applications, such as in the measurement and correlation of solubilities in supercritical carbon dioxide. This research has implications for the dyeing industry and the development of environmentally friendly dyeing processes (Hojjati et al., 2008).
Propriétés
IUPAC Name |
ethyl 4-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-2-31-24(30)16-9-11-17(12-10-16)25-20(27)13-14-26-22(28)18-7-3-5-15-6-4-8-19(21(15)18)23(26)29/h3-12H,2,13-14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKGSWUMIUKJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{3-[methyl(phenyl)amino]propyl}-4-[3-(propionylamino)pyridin-2-yl]benzamide](/img/structure/B2658130.png)
![4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2658131.png)
![4-[1-(1-Prop-2-ynylpiperidine-4-carbonyl)azetidin-3-yl]oxybenzonitrile](/img/structure/B2658132.png)
![N-(2,3-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2658133.png)
methanone](/img/structure/B2658134.png)


![3-[(2-Methoxyethyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B2658142.png)





![1-[(5-Chlorothien-2-yl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2658153.png)
